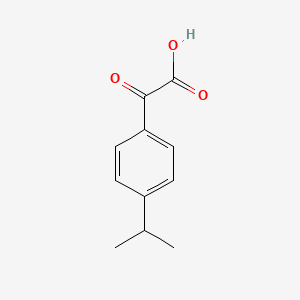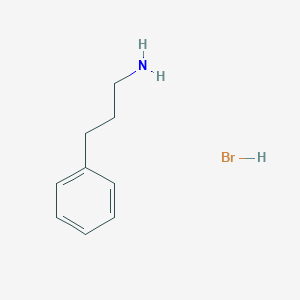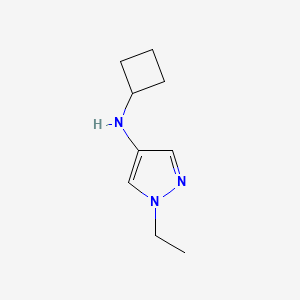
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, methyl, and phenyl groups in this compound enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 6-bromo-2-methylaniline, and a suitable aldehyde or ketone, such as benzaldehyde.
Cyclization: The aniline derivative undergoes cyclization with the aldehyde or ketone in the presence of a catalyst, such as acetic acid or sulfuric acid, to form the quinazolinone core.
Substitution: The phenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinazoline derivatives with various oxidation states.
Reduction: Dihydroquinazolinones.
Substitution: Compounds with different functional groups replacing the bromine atom.
科学的研究の応用
4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-phenyl-: Similar structure but with a chlorine atom instead of bromine.
4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-phenyl-: Similar structure but with a fluorine atom instead of bromine.
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-phenyl- can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets and its overall chemical behavior.
特性
CAS番号 |
4546-25-2 |
|---|---|
分子式 |
C15H11BrN2O |
分子量 |
315.16 g/mol |
IUPAC名 |
6-bromo-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
InChIキー |
VPVJXWSPNRIXTI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)


![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)

![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)


